[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated benzene derivative.
Attachment of the cyclopropyl group: This step often involves a cyclopropanation reaction using diazo compounds or other cyclopropylating agents.
Formation of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules and its potential effects on biological systems.
Medicine
In medicine, this compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry
Industrially, this compound may be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-12-5-3-10(4-6-12)13-7-8-19-17-15(13)16(11-1-2-11)20-21(17)9-14(22)23/h3-8,11H,1-2,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOFCKLUEPDJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=NC=CC(=C23)C4=CC=C(C=C4)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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